5-propan-2-yl-1H-indole-2-carbaldehyde
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Overview
Description
5-propan-2-yl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to yield the desired indole compound . Another approach involves the reaction of indole with chloropropanol in an organic solvent, followed by purification steps such as crystallization .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-propan-2-yl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-propan-2-yl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-propan-2-yl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carbaldehyde
- Indole-5-carboxaldehyde
- 1H-indole-2-carboxylic acid
Uniqueness
5-propan-2-yl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties that make it suitable for specific applications .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-propan-2-yl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13-12/h3-8,13H,1-2H3 |
InChI Key |
YYIZTLJYLQRDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=C2)C=O |
Origin of Product |
United States |
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